1-(四氢噻吩-3-基)-4-(间甲苯磺酰基)-1,4-二氮杂环戊烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

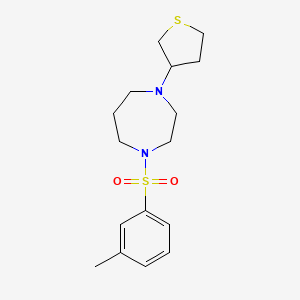

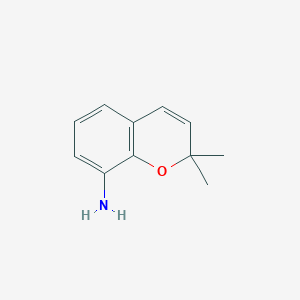

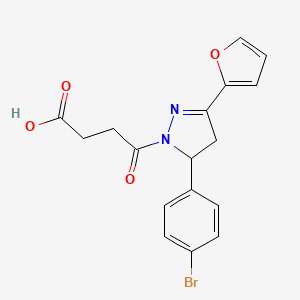

The compound 1-(Tetrahydrothiophen-3-yl)-4-(m-tolylsulfonyl)-1,4-diazepane is a diazepane derivative, which is a class of heterocyclic compounds featuring a seven-membered ring containing two nitrogen atoms. Diazepanes are known for their diverse chemical properties and potential applications in pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of diazepane derivatives can be achieved through various methods. For instance, the synthesis of tetracyclic 1,3-diazepines has been reported through the acidic reduction of nitro groups in the presence of aldehydes or ketones . Another approach involves the condensation of 1,3-propanediyldiimino) diphenols with glyoxal or 2,3-butanedione, followed by reduction to yield 1,4-diazepanes . A one-pot pseudo-five-component synthesis of 1,4-diazepine derivatives has also been described, starting from simple inputs like 2,3-diaminomaleonitrile and ketones . Additionally, a user-friendly stereoselective one-pot synthesis of 1,4-diazepane derivatives has been achieved using 1,3-dicarbonyls, 1,2-diamines, and aromatic aldehydes .

Molecular Structure Analysis

The molecular structure of diazepane derivatives can be complex due to the presence of multiple substituents and the flexibility of the seven-membered ring. X-ray crystallography has revealed that the seven-membered ring in certain 1,4-diazepanes adopts a twisted chair conformation . This conformational flexibility can lead to disorder in the ring structure, as observed in some compounds .

Chemical Reactions Analysis

Diazepane derivatives can participate in a variety of chemical reactions. For example, the synthesis of bifunctional diazepine-tetrazole containing compounds has been achieved through a one-pot condensation reaction . Regioselective synthesis of 1,4-diazepin-2-ones and benzodiazepines has been reported from 1,2-diaza-1,3-dienes and diamines through sequential addition and cyclization reactions . Furthermore, the synthesis of C-sulfonylated 1,4-diazepines has been described through a thermal aza-[5 + 2] cycloaddition reaction of indoloazomethine ylides .

Physical and Chemical Properties Analysis

The physical and chemical properties of diazepane derivatives are influenced by their molecular structure and substituents. The synthesis and characterization of these compounds typically involve techniques such as NMR, IR, and HRMS . The electronic properties of diazepane derivatives can be significant, as some display reversible two-electron-accepting behavior . The presence of sulfonyl groups and other substituents can also affect the reactivity and potential applications of these molecules .

科学研究应用

1. 新型合成方法

研究开发了合成含双功能二氮杂卓-四唑化合物的全新高效方法,例如 1H-四唑基-1H-1,4-二氮杂卓-2, 3-二腈和 1H-四唑基-苯并[b][1,4]二氮杂卓衍生物。这些化合物是在室温下甲醇中使用对甲苯磺酸作为催化剂的各种化合物合成的,突出了二氮杂环戊烷衍生物合成技术的发展 (Mofakham 等人,2012 年)。

2. 生物活性衍生物合成

研究描述了从杂环化反应中合成具有生物活性的 1H-1,4-二氮杂卓和 3H-1,5-苯并二氮杂卓。二氧化硅硫酸的存在有助于合成具有抗菌、抗真菌和驱虫活性的这些化合物 (Joshi 等人,2011 年)。

3. 光化学 C-H 官能化

重氮酮(包括与二氮杂环戊烷相关的重氮酮)的不寻常光化学反应能够对各种脂肪族化合物进行 C-H 官能化。此过程涉及重氮酮与四氢呋喃和环己烷等氢供体的苯甲酮敏化反应 (Rodina 等人,2016 年)。

4. 分子结构合成进展

研究还集中在合成三重稠合的 1,3-二氮杂卓衍生物,展示了分子结构合成方面的进展。这包括研究这些新分子的电子性质和晶体学确定的分子结构 (Montanaro 等人,2018 年)。

5. 新型四氢二氮杂卓衍生物的开发

另一个研究领域涉及四氢-2,4-二氧代-1H-苯并[b][1,5]二氮杂卓-3-基-2-甲基丙酰胺衍生物的合成,展示了创建苯并[b][1,5]二氮杂卓衍生物的替代方法 (Shaabani 等人,2009 年)。

属性

IUPAC Name |

1-(3-methylphenyl)sulfonyl-4-(thiolan-3-yl)-1,4-diazepane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O2S2/c1-14-4-2-5-16(12-14)22(19,20)18-8-3-7-17(9-10-18)15-6-11-21-13-15/h2,4-5,12,15H,3,6-11,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXYYJOYMINPPGH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)S(=O)(=O)N2CCCN(CC2)C3CCSC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Tetrahydrothiophen-3-yl)-4-(m-tolylsulfonyl)-1,4-diazepane | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2-{[1-(2-methoxy-5-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetyl)piperidine-4-carboxylic acid](/img/structure/B3018481.png)

![(4-Methylphenyl)(9-pyrrolidin-1-yl-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-8-yl)methanone](/img/structure/B3018487.png)

![3-[[1-(1,3-Thiazol-2-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B3018488.png)

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-2-(4-propan-2-ylsulfanylphenyl)acetamide](/img/structure/B3018489.png)

![3,5a,6,11b-tetrahydro-2H,5H-chromeno[4',3':4,5]thiopyrano[2,3-d][1,3]thiazol-2-one](/img/structure/B3018499.png)

![3-(benzo[d]thiazol-2-yl)-6-ethyl-7-hydroxy-2-methyl-8-(morpholinomethyl)-4H-chromen-4-one](/img/structure/B3018501.png)